molecular formula C17H13BrClNO4S B1420049 ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 881924-59-0

ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No. B1420049
M. Wt: 442.7 g/mol
InChI Key: OZUBJCFNUDKFSR-UHFFFAOYSA-N
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Description

The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include the type of functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, which can be influenced by factors such as the functional groups present in the molecule.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS).


Scientific Research Applications

Synthesis of Complex Organic Compounds

  • Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate is involved in the synthesis of pyrrolo[2,3-b]indole ring systems, showcasing its role in constructing novel organic structures (Pelkey, Chang, & Gribble, 1996).
  • It's used in the synthesis of 5-substituted indole derivatives, indicating its versatility in producing a variety of indole-based compounds (Pete, Parlagh, & Tőke, 2003).

Intermediates in Insecticide Production

  • This compound serves as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole (Zhi-li, 2007).

Synthesis of Heterocyclic Compounds

  • The compound is utilized in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound, indicating its role in producing diverse chemical structures (Pokhodylo & Obushak, 2019).

Radical Cyclisation Reactions

  • It is used in radical cyclisation reactions for synthesizing tri- and tetra-cyclic heterocycles, demonstrating its utility in complex reaction schemes (Allin et al., 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-3-bromo-5-chloroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4S/c1-2-24-17(21)16-15(18)13-10-11(19)8-9-14(13)20(16)25(22,23)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBJCFNUDKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670546
Record name Ethyl 1-(benzenesulfonyl)-3-bromo-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

CAS RN

881924-59-0
Record name Ethyl 1-(benzenesulfonyl)-3-bromo-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate
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